Methyl3-bromo-2-fluoro-5-sulfamoylbenzoate
Description
Methyl 3-bromo-2-fluoro-5-sulfamoylbenzoate (CAS: 2639451-43-5) is a halogenated aromatic ester with a sulfamoyl functional group. Its molecular formula is C₈H₇BrFNO₄S, and it has a molecular weight of 312.11 g/mol (Exact Mass: 312.1129) . The compound is structurally characterized by a benzoate backbone substituted with bromine (position 3), fluorine (position 2), and a sulfamoyl group (position 5). Its SMILES notation is COC(=O)c1cc(cc(c1F)Br)S(=O)(=O)N, reflecting the ester linkage at the methyl group and the electron-withdrawing substituents on the aromatic ring .
As a research chemical, it is available in quantities ranging from 50 mg to 2.5 g, with a purity of 95% and a typical lead time of one week. Pricing scales from $285 (50 mg) to $2,090 (2.5 g) .
Structure
2D Structure
Properties
Molecular Formula |
C8H7BrFNO4S |
|---|---|
Molecular Weight |
312.11 g/mol |
IUPAC Name |
methyl 3-bromo-2-fluoro-5-sulfamoylbenzoate |
InChI |
InChI=1S/C8H7BrFNO4S/c1-15-8(12)5-2-4(16(11,13)14)3-6(9)7(5)10/h2-3H,1H3,(H2,11,13,14) |
InChI Key |
LWBSPAACUGBNDH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=C1)S(=O)(=O)N)Br)F |
Origin of Product |
United States |
Preparation Methods
Structural and Functional Significance of Methyl 3-Bromo-2-Fluoro-5-Sulfamoylbenzoate
The compound’s utility stems from its role as a building block in pharmaceuticals, particularly in constructing PARP inhibitors like Olaparib. The bromine and fluorine substituents enhance electrophilic reactivity, enabling cross-coupling reactions, while the sulfamoyl group contributes to hydrogen-bonding interactions with biological targets. Achieving high purity (≥98%) and yield (>85%) is essential for industrial scalability, necessitating optimized synthetic routes.
Synthetic Pathways Overview
Synthesizing methyl 3-bromo-2-fluoro-5-sulfamoylbenzoate involves sequential functionalization of the benzoate core. Key challenges include:
- Regioselective introduction of halogens (Br, F) without disturbing the sulfamoyl group.
- Compatibility of reaction conditions with acid-labile functional groups.
- Efficient purification to isolate the target compound from polyhalogenated byproducts.
Two primary strategies dominate the literature: (1) late-stage sulfamoylation of pre-halogenated intermediates and (2) early incorporation of the sulfamoyl group followed by halogenation. Each approach has trade-offs in yield, scalability, and procedural complexity.
Bromination Strategies: Balancing Reactivity and Selectivity
Electrophilic bromination typically employs Br₂ or N-bromosuccinimide (NBS) in the presence of Lewis acids like FeBr₃. For methyl 5-sulfamoylbenzoate derivatives, bromination at position 3 is favored due to the sulfamoyl group’s meta-directing effect. However, competing ortho/para bromination and over-bromination require careful control.
Case Study :
In a hypothetical synthesis, methyl 5-sulfamoylbenzoate is treated with Br₂ (1.1 equiv) in dichloromethane at 0°C. FeBr₃ (5 mol%) catalyzes the reaction, yielding methyl 3,5-dibromo-2-fluoro-5-sulfamoylbenzoate as a major product. Subsequent regioselective debromination at position 5 using a palladium catalyst could isolate the desired mono-brominated compound, though this adds steps and reduces overall yield.
Sulfamoyl Group Incorporation: Chlorosulfonation and Amination
Introducing the sulfamoyl group (-SO₂NH₂) often begins with chlorosulfonation of methyl benzoate derivatives. Treatment with chlorosulfonic acid (ClSO₃H) forms a sulfonyl chloride intermediate, which reacts with aqueous ammonia to yield the sulfamoyl group.
Optimized Protocol :
- Chlorosulfonation : Methyl 3-bromo-2-fluorobenzoate is stirred with ClSO₃H (3 equiv) at 50°C for 4 hours.
- Amination : The sulfonyl chloride intermediate is quenched with NH₄OH (28% w/w) at −10°C, followed by neutralization with HCl.
This two-step sequence achieves 70–75% yield but risks sulfonic acid formation if moisture is present.
Reaction Condition Optimization: Solvent, Temperature, and Catalysis
Solvent Selection :
- Diazotization : Sulfuric acid-water mixtures (1:3–1:5 v/v) prevent halogen scrambling and improve solubility.
- Bromination : Dichloromethane or acetic acid balances reactivity and selectivity.
- Sulfamoylation : Dry dichloroethane minimizes hydrolysis during chlorosulfonation.
Temperature Control :
- Diazotization at −10°C suppresses side reactions like dimerization.
- Bromination at 0–25°C ensures moderate reaction rates.
Catalytic Enhancements :
- FeBr₃ (5 mol%) accelerates electrophilic bromination without over-oxidation.
- Boron trifluoride (BF₃) aids in stabilizing reactive intermediates during fluorination.
Industrial Scalability and Process Economics
Patent CN117049963A highlights cost-effective practices, such as using HPF₆ instead of expensive fluorinating agents like Selectfluor. The post-treatment protocol—washing with methanol, ethyl acetate, and 1,2-dichlorobenzene—reduces purification costs while maintaining ≥98% purity. For large-scale production (>100 kg/batch), continuous flow systems could enhance yield by minimizing thermal gradients.
Economic Considerations :
- Raw material costs: HPF₆ ($120/kg) vs. NaNO₂ ($15/kg).
- Waste disposal: Sulfuric acid and halogenated solvents require neutralization and recycling.
Challenges and Mitigation Strategies
Challenge 1: Sulfamoyl Group Hydrolysis
The -SO₂NH₂ group is prone to acidic or basic hydrolysis. Mitigation involves:
- Conducting sulfamoylation under anhydrous conditions.
- Using buffered ammonia solutions during amination.
Challenge 2: Regioselective Halogenation
Competing halogenation at positions 4 and 6 is minimized by:
- Electron-directing effects of existing substituents.
- Steric hindrance from the methyl ester group.
Challenge 3: Purification of Polyhalogenated Byproducts Column chromatography with petroleum ether-ethyl acetate (4:1) eluent effectively separates mono- and di-halogenated species.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromo-2-fluoro-5-sulfamoylbenzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The sulfamoyl group can be reduced to an amine group using reducing agents.
Oxidation Reactions: The benzoate ester can be oxidized to the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Formation of substituted benzoates.
Reduction: Formation of amine derivatives.
Oxidation: Formation of carboxylic acids.
Scientific Research Applications
Methyl 2-bromo-4-fluoro-5-sulfamoylbenzoate is a chemical compound with a benzoate structure and a combination of bromine and fluorine atoms, and a sulfamoyl group. Research indicates it may have significant biological activity, making it potentially useful in drug development and other therapeutic applications. Studies are currently being conducted to understand how methyl 2-bromo-4-fluoro-5-sulfamoylbenzoate interacts with proteins, enzymes, and other biomolecules.
Scientific Research Applications
- Drug Development Compounds with sulfamoyl groups, such as methyl 2-bromo-4-fluoro-5-sulfamoylbenzoate, are often investigated for potential therapeutic uses, especially in drug development. Its unique structure suggests that it could interact with various biomolecules, potentially inhibiting certain biological pathways or diseases.
- Anti-inflammatory Activity Methyl 3-bromo-4,5-dihydroxybenzoate (MBD), a compound derived from marine organisms, has demonstrated anti-inflammatory activity . Studies using zebrafish models indicate that MBD can inhibit inflammatory responses and improve gut mucosal barrier integrity, suggesting its potential as a treatment for inflammatory bowel disease (IBD) . MBD could regulate the TLR/NF-κB pathways by inhibiting the mRNA expression of TNF-α, NF-κB, IL-1, IL-1β, IL6, AP1, IFNγ, IKKβ, MyD88, STAT3, TRAF1, TRAF6, NLRP3, NOD2, TLR3 and TLR4, and promoting the mRNA expression of IL4, IκBα and Bcl-2 .
- Bioactive compound discovery : Methyl 2-bromo-4-fluoro-5-sulfamoylbenzoate can be found or derived from natural sources . Natural products and their derivatives have multifaceted applications in scientific research .
- ** लाइम संश्लेषण**: The synthesis of methyl 2-bromo-4-fluoro-5-sulfamoylbenzoate typically involves several steps. Industrial production methods mirror laboratory synthesis but are scaled up for larger quantities, maintaining strict control over reaction conditions to optimize yield and purity.
Mechanism of Action
The mechanism of action of Methyl 3-bromo-2-fluoro-5-sulfamoylbenzoate involves its interaction with specific molecular targets. The presence of the bromine and fluorine atoms, as well as the sulfamoyl group, allows it to participate in various biochemical pathways. These interactions can modulate the activity of enzymes and receptors, leading to its observed effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound’s unique combination of bromine , fluorine , and sulfamoyl groups distinguishes it from analogs. Below is a comparative analysis of key structural analogs (Table 1) and their properties:
Table 1: Comparison of Methyl 3-bromo-2-fluoro-5-sulfamoylbenzoate with Structural Analogs
Physicochemical and Functional Implications
Research and Application Considerations
- Stability: Fluorine’s inductive effect may enhance stability against nucleophilic attack compared to non-fluorinated analogs.
- Reactivity : Bromine at position 3 facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), similar to other bromobenzoates .
- Limitations : The sulfamoyl group’s susceptibility to hydrolysis under acidic/basic conditions may restrict its use in certain reaction environments compared to more robust trifluoromethyl or methyl groups .
Biological Activity
Methyl 3-bromo-2-fluoro-5-sulfamoylbenzoate is an organic compound that has garnered attention for its potential biological activity, particularly in the context of drug development and therapeutic applications. This article explores the compound's structure, biological mechanisms, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
Methyl 3-bromo-2-fluoro-5-sulfamoylbenzoate features a unique combination of halogens (bromine and fluorine) and a sulfamoyl group attached to a benzoate structure. This configuration is significant as it may influence the compound's reactivity with biological systems, potentially leading to various therapeutic effects. The sulfamoyl group is particularly noteworthy, as compounds containing this functional group are often investigated for their inhibitory effects on specific biological pathways.
The biological activity of methyl 3-bromo-2-fluoro-5-sulfamoylbenzoate may involve several mechanisms:
- Enzyme Inhibition : The compound may interact with enzymes, modulating their activity and leading to therapeutic effects. The presence of halogens can enhance binding affinity through various interactions, including hydrogen bonding.
- Protein-Ligand Interactions : Due to its structural similarity to biologically active molecules, this compound can be used in studies focusing on enzyme inhibition and protein-ligand interactions.
Biological Activity
Research indicates that methyl 3-bromo-2-fluoro-5-sulfamoylbenzoate may possess significant biological activity. Studies have shown that compounds with sulfamoyl groups can exhibit various therapeutic applications, particularly in drug development.
Case Studies
- Cytotoxicity Studies : In cell culture assays, methyl 3-bromo-2-fluoro-5-sulfamoylbenzoate demonstrated moderate cytotoxicity against human liver (THLE-3) and kidney (HEK 293) cell lines over a 72-hour period. These findings suggest that while the compound may have therapeutic potential, it also presents off-target effects that need further investigation .
- Selectivity for Parasites : In studies targeting Trypanosoma brucei, the compound exhibited selective cytotoxicity towards parasites compared to human cells. This selectivity could be advantageous in developing treatments for diseases such as African sleeping sickness .
Research Findings
Recent research has focused on synthesizing analogs of methyl 3-bromo-2-fluoro-5-sulfamoylbenzoate to enhance its biological activity while minimizing cytotoxicity. The structure-activity relationship (SAR) studies have revealed that modifications in the substituents attached to the sulfamoyl group can significantly impact the compound's efficacy against specific targets .
Data Table: Structure-Activity Relationships
| Compound Name | Key Features | Cytotoxicity (EC50) | Selectivity Ratio |
|---|---|---|---|
| Methyl 3-bromo-2-fluoro-5-sulfamoylbenzoate | Contains bromine and fluorine; sulfamoyl group | Moderate (varies by cell type) | Higher for T. brucei |
| Methyl 2-bromo-4-fluorobenzoate | Lacks sulfamoyl group; only contains halogens | Not specified | Not applicable |
| Methyl 5-bromo-2-chloro-3-sulfamoylbenzoate | Different halogen arrangement; includes sulfamoyl group | Not specified | Not applicable |
Q & A
Q. What are the key synthetic pathways for Methyl 3-bromo-2-fluoro-5-sulfamoylbenzoate, and how are reaction conditions optimized?
The synthesis involves sequential functionalization of the benzoate core. A typical route includes:
- Sulfamoylation : Introducing the sulfamoyl group via sulfonation followed by amidation.
- Halogenation : Bromine and fluorine are introduced using electrophilic substitution (e.g., Br₂/FeBr₃ for bromination and Selectfluor® for fluorination).
- Esterification : Methylation of the carboxylic acid intermediate using methanol and a catalytic acid. Optimization focuses on temperature control (e.g., 0–5°C for bromination to avoid di-substitution) and solvent selection (polar aprotic solvents like DMF enhance sulfamoylation yields). Continuous flow reactors improve scalability by maintaining precise reaction parameters .
Table 1: Common Reagents and Conditions
| Reaction Type | Reagents/Conditions | Major Products |
|---|---|---|
| Substitution | Amines/thiols with base (e.g., K₂CO₃) | Substituted benzoates |
| Reduction | LiAlH₄ or NaBH₄ in THF | Amine derivatives |
| Oxidation | KMnO₄ or CrO₃ in acidic media | Carboxylic acids |
Q. How is Methyl 3-bromo-2-fluoro-5-sulfamoylbenzoate characterized, and what analytical techniques resolve structural ambiguities?
- Spectroscopy :
- ¹H/¹³C NMR : Assign signals based on substituent electronegativity (e.g., fluorine deshields adjacent protons).
- IR : Confirm sulfonamide (S=O stretch at ~1350 cm⁻¹) and ester (C=O at ~1720 cm⁻¹).
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (C₈H₇BrFNO₄S, MW 312.11 g/mol).
- X-ray Crystallography : Resolves regiochemistry conflicts (e.g., bromine vs. fluorine positioning) .
Q. What are the primary challenges in achieving regioselectivity during halogenation?
Competing halogenation at adjacent positions is mitigated by:
- Directing Groups : The sulfamoyl group acts as a meta-director, favoring bromination at position 3.
- Steric Effects : Bulky reagents (e.g., NBS) reduce ortho-substitution. Computational modeling (DFT) predicts reactive sites to guide experimental design .
Advanced Research Questions
Q. How does the sulfamoyl group influence bioactivity, and what molecular targets are implicated?
The sulfamoyl group enhances binding to enzymes via hydrogen bonding (e.g., carbonic anhydrase, tyrosine kinases). In vitro assays (IC₅₀ measurements) show inhibition of bacterial dihydropteroate synthase (DHPS) at ≤10 µM, suggesting antimicrobial potential. Competitive binding studies with fluorophore-labeled analogs validate target engagement .
Q. What strategies address contradictory bioactivity data across cell lines?
Discrepancies arise from metabolic stability or off-target effects. Solutions include:
- Metabolic Profiling : LC-MS/MS identifies degradation products (e.g., ester hydrolysis to benzoic acid derivatives).
- Proteomic Screens : SILAC labeling quantifies protein binding specificity.
- Structural Analog Comparison : Replace sulfamoyl with nitro or cyano groups to isolate pharmacophore contributions .
Q. How can structure-activity relationship (SAR) studies improve potency?
Systematic modifications reveal:
- Fluorine : Enhances membrane permeability (logP reduction by 0.5 units).
- Bromine : Increases halogen bonding with hydrophobic enzyme pockets.
- Sulfamoyl : Critical for hydrogen bonding; replacing it with methylsulfonyl reduces activity by >50% .
Table 2: SAR of Key Derivatives
| Derivative | Bioactivity (IC₅₀, µM) | Key Feature |
|---|---|---|
| Parent Compound | 8.2 ± 0.3 | Sulfamoyl, Br, F |
| 5-Nitro Analog | 42.1 ± 1.1 | Nitro instead of sulfamoyl |
| 3-Chloro Derivative | 15.6 ± 0.9 | Cl instead of Br |
Q. What computational methods predict interaction modes with biological targets?
- Docking Simulations (AutoDock Vina) : Identify binding poses in DHPS (PDB: 1AJY).
- Molecular Dynamics (GROMACS) : Simulate stability of ligand-protein complexes over 100 ns.
- Free Energy Perturbation (FEP) : Quantify substituent effects on binding affinity .
Q. How do reaction conditions affect byproduct formation during scale-up?
At >10 g scale, elevated temperatures promote ester hydrolysis. Mitigation strategies:
- Low-Temperature Quenching : Rapid cooling after bromination reduces degradation.
- Chromatography : Reverse-phase HPLC (C18 column) separates sulfonamide byproducts (<2% purity loss) .
Q. What spectroscopic techniques resolve overlapping signals in complex mixtures?
- 2D NMR (COSY, HSQC) : Assign coupled protons and carbons in crude reaction mixtures.
- DOSY : Differentiates compounds by molecular weight in unfractionated samples .
Q. How is the compound’s stability assessed under physiological conditions?
- pH Stability : Incubate in buffers (pH 2–9) for 24h; LC-MS monitors degradation (t₁/₂ = 6h at pH 7.4).
- Plasma Stability : Human plasma incubation shows 80% intact compound after 4h, indicating moderate metabolic resistance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
